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molecular formula C8H10N4O2 B8636142 5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile

5-(3-Nitro-1H-pyrazol-1-yl)pentanenitrile

Cat. No. B8636142
M. Wt: 194.19 g/mol
InChI Key: ZUXOHKDGFDBNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04447441

Procedure details

To a solution of 5-(3-nitropyrazol-1-yl)valeronitrile (9.16 g.) in dry tetrahydrofuran (200 ml.) was added 5% w/w palladium on carbon (1.8 g.). The mixture was stirred at 20° under an atmosphere of hydrogen. 3.2 Liters of hydrogen were absorbed over 4 hours. The catalyst was filtered off and the filtrate was evaporated in vacuo to give 5-(3-aminopyrazol-1-yl)valeronitrile as an oil.
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][CH2:11][CH2:12][C:13]#[N:14])[N:5]=1)([O-])=O>O1CCCC1.[Pd]>[NH2:1][C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][CH2:11][CH2:12][C:13]#[N:14])[N:5]=1

Inputs

Step One
Name
Quantity
9.16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)CCCCC#N
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3.2 Liters of hydrogen were absorbed over 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1)CCCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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